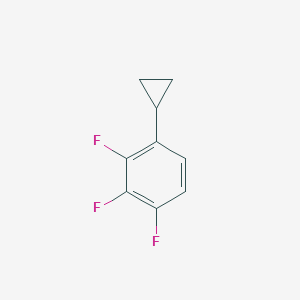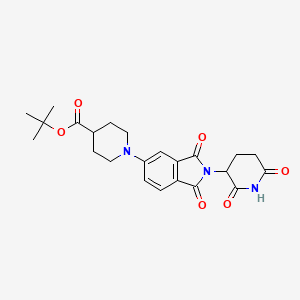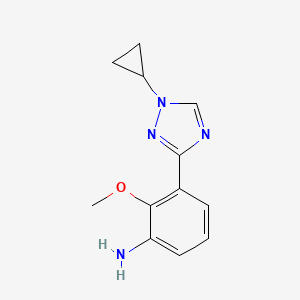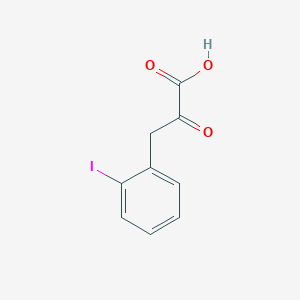
3-(2-Iodophenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Iodophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H7IO3 It is a derivative of phenylpropanoic acid, where an iodine atom is substituted at the ortho position of the phenyl ring, and a keto group is present at the second carbon of the propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodophenyl)-2-oxopropanoic acid typically involves the iodination of phenylpropanoic acid derivatives. One common method is the direct iodination of 2-phenylpropanoic acid using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature to avoid over-iodination and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic iodination of phenylpropanoic acid using a palladium catalyst. This method allows for the selective introduction of the iodine atom at the ortho position with high efficiency and minimal by-products. The reaction conditions typically involve the use of a palladium catalyst, an iodine source, and a suitable solvent such as acetonitrile or dichloromethane.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Iodophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of 3-(2-Iodophenyl)-2-oxoacetic acid.
Reduction: Formation of 3-(2-Iodophenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(2-Azidophenyl)-2-oxopropanoic acid or 3-(2-Cyanophenyl)-2-oxopropanoic acid.
Aplicaciones Científicas De Investigación
3-(2-Iodophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2-Iodophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and keto group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodophenylacetic acid: Similar structure but lacks the keto group.
3-(2-Bromophenyl)-2-oxopropanoic acid: Bromine atom instead of iodine.
3-(2-Chlorophenyl)-2-oxopropanoic acid: Chlorine atom instead of iodine.
Uniqueness
3-(2-Iodophenyl)-2-oxopropanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in electrophilic substitution reactions and increases its potential as a radiolabeled compound for imaging studies.
Propiedades
Fórmula molecular |
C9H7IO3 |
|---|---|
Peso molecular |
290.05 g/mol |
Nombre IUPAC |
3-(2-iodophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7IO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) |
Clave InChI |
PHBNWZUOWABOGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)
![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
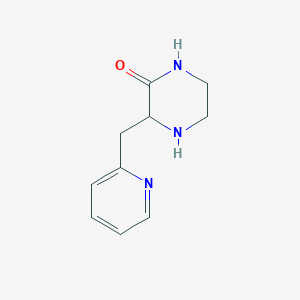
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
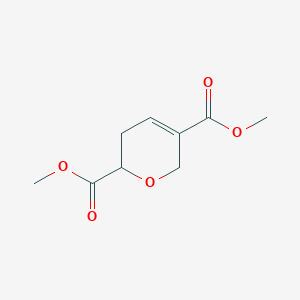
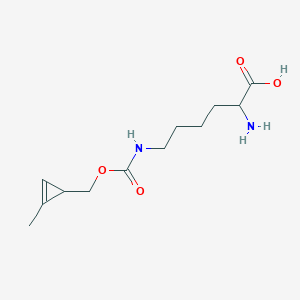
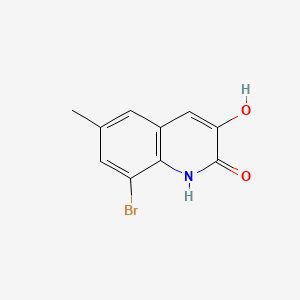
![10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)
